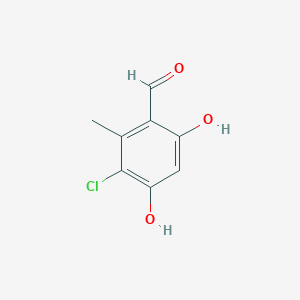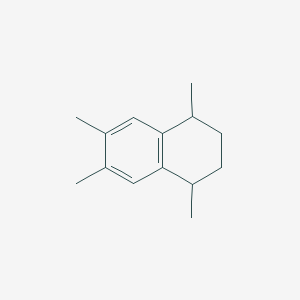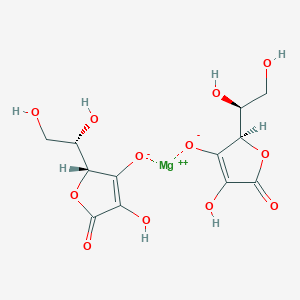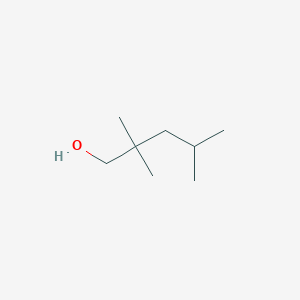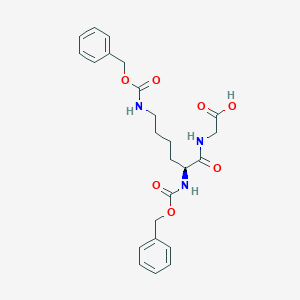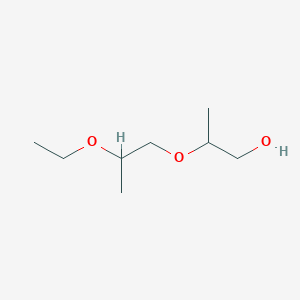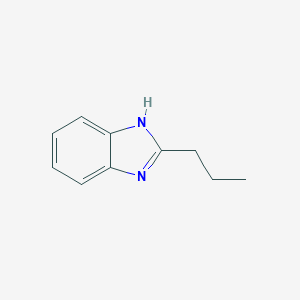
5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one
Overview
Description
5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyphenyl group attached to a dioxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one typically involves the reaction of 4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the dioxolanone ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. The dioxolanone ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxyphenylpropanoic acid
- 4-Hydroxyphenylbutanone
Uniqueness
5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is unique due to its dioxolanone ring structure, which imparts distinct chemical reactivity and stability compared to other phenolic compounds. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler phenolic compounds.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-9(10(13)15-11)7-3-5-8(12)6-4-7/h3-6,9,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNANLKPPNQXKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)C2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)
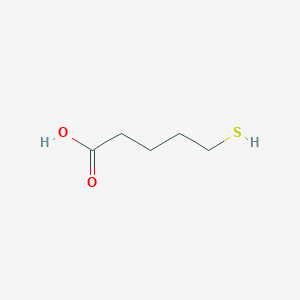
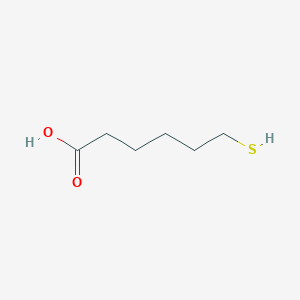
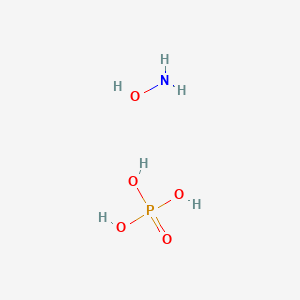
![5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one](/img/structure/B106221.png)
